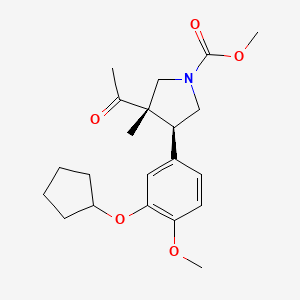
PDE4 inhibitor intermediate 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PDE4 inhibitor intermediate 1 is a chemical compound that serves as a precursor in the synthesis of phosphodiesterase 4 (PDE4) inhibitors. PDE4 inhibitors are a class of drugs that target the enzyme phosphodiesterase 4, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds increase the levels of cAMP, leading to various therapeutic effects, particularly in the treatment of inflammatory and respiratory diseases .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of PDE4 inhibitor intermediate 1 typically involves multiple steps, including the formation of key intermediates through various organic reactions. Common synthetic routes may include:
Nucleophilic substitution reactions: These reactions involve the replacement of a leaving group with a nucleophile.
Oxidation and reduction reactions: These reactions are used to modify the oxidation state of the compound, often to introduce or remove functional groups.
Cyclization reactions: These reactions form ring structures, which are often crucial for the biological activity of the final PDE4 inhibitor.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may involve the use of continuous flow reactors and other advanced technologies to improve efficiency and reduce costs .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the structure of this compound.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or alkanes .
科学的研究の応用
PDE4 inhibitor intermediate 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various PDE4 inhibitors.
Biology: Studied for its effects on cellular signaling pathways involving cAMP.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, respiratory conditions, and certain neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
作用機序
The mechanism of action of PDE4 inhibitor intermediate 1 involves its conversion to active PDE4 inhibitors, which then inhibit the enzyme phosphodiesterase 4. This inhibition prevents the breakdown of cAMP, leading to increased levels of cAMP within cells. Elevated cAMP levels result in various downstream effects, including the relaxation of smooth muscle, reduction of inflammation, and modulation of immune responses .
類似化合物との比較
Roflumilast: A selective PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease.
Crisaborole: A PDE4 inhibitor used for atopic dermatitis.
Apremilast: Used for psoriatic arthritis and other inflammatory conditions.
Ibudilast: Investigated for its potential in treating neurological disorders.
Uniqueness: PDE4 inhibitor intermediate 1 is unique in its specific structure and reactivity, which make it an essential precursor in the synthesis of various PDE4 inhibitors.
特性
分子式 |
C21H29NO5 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
methyl (3S,4S)-3-acetyl-4-(3-cyclopentyloxy-4-methoxyphenyl)-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C21H29NO5/c1-14(23)21(2)13-22(20(24)26-4)12-17(21)15-9-10-18(25-3)19(11-15)27-16-7-5-6-8-16/h9-11,16-17H,5-8,12-13H2,1-4H3/t17-,21-/m0/s1 |
InChIキー |
YTFBNFMILWHYAP-UWJYYQICSA-N |
異性体SMILES |
CC(=O)[C@@]1(CN(C[C@H]1C2=CC(=C(C=C2)OC)OC3CCCC3)C(=O)OC)C |
正規SMILES |
CC(=O)C1(CN(CC1C2=CC(=C(C=C2)OC)OC3CCCC3)C(=O)OC)C |
同義語 |
GW 3600 GW-3600 GW3600 methyl 3-acetyl-4-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-methyl-1-pyrrolidinecarboxylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


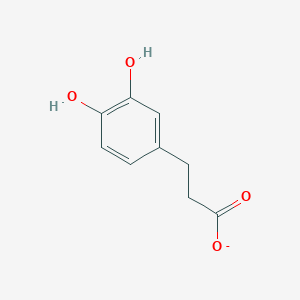
![[3-Methyl-1-[[1-oxo-2-[[oxo(2-pyrazinyl)methyl]amino]-3-phenylpropyl]amino]butyl]boronic acid](/img/structure/B1241208.png)
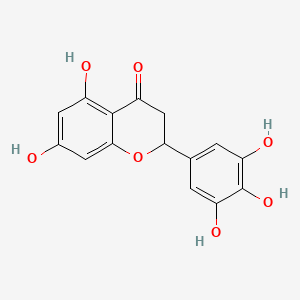
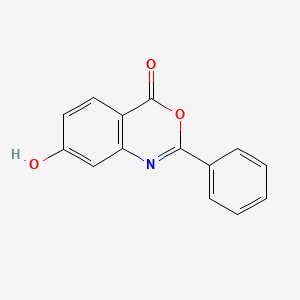

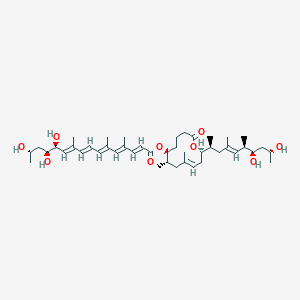
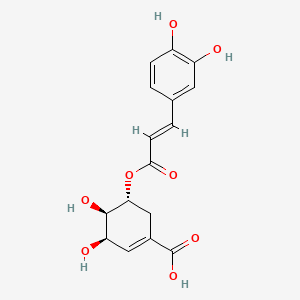
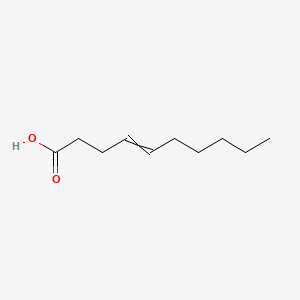
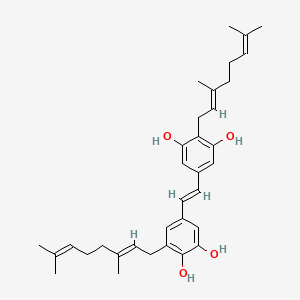
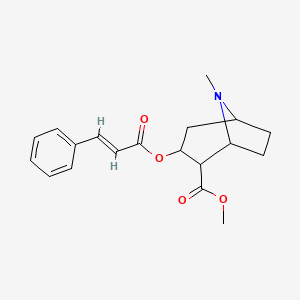
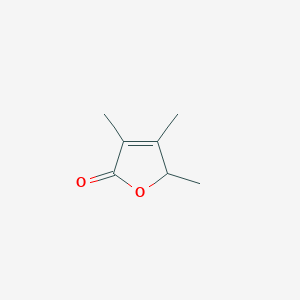
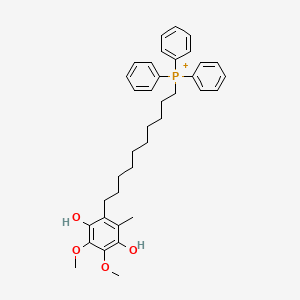
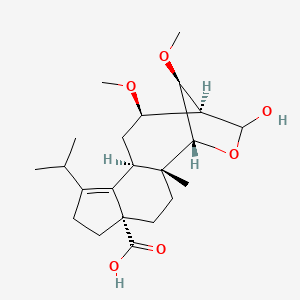
![(3R,4R,5S,8R)-8-decyl-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1241228.png)
